molecular formula C22H20ClN3O3 B13931757 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile

1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile

Cat. No.: B13931757
M. Wt: 409.9 g/mol
InChI Key: IPZYTQILGOUGNV-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a chloro-phenyl group, a morpholine ring, and a dimethoxy-isoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the chloro-phenyl group and the morpholine ring. Key steps may include:

    Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce amino groups.

    Cyclization: Formation of the isoquinoline ring through cyclization reactions.

    Substitution Reactions: Introduction of the chloro-phenyl group via electrophilic aromatic substitution.

    Morpholine Ring Formation: Formation of the morpholine ring through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

  • 1-[2-(4-Chloro-phenyl)-piperazin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile
  • 1-[2-(4-Fluoro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile
  • 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-quinoline-4-carbonitrile

Comparison: Compared to similar compounds, 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential applications. For instance, the presence of the morpholine ring may enhance its solubility and bioavailability, while the chloro-phenyl group can influence its binding affinity to molecular targets.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)morpholin-4-yl]-6,7-dimethoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C22H20ClN3O3/c1-27-19-9-17-15(11-24)12-25-22(18(17)10-20(19)28-2)26-7-8-29-21(13-26)14-3-5-16(23)6-4-14/h3-6,9-10,12,21H,7-8,13H2,1-2H3

InChI Key

IPZYTQILGOUGNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=C2N3CCOC(C3)C4=CC=C(C=C4)Cl)C#N)OC

Origin of Product

United States

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